Home > Products > Screening Compounds P93534 > Antibacterial agent 51
Antibacterial agent 51 -

Antibacterial agent 51

Catalog Number: EVT-14900842
CAS Number:
Molecular Formula: C13H20N5NaO8S
Molecular Weight: 429.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antibacterial Agent 51 belongs to a class of compounds known as aminoguanidine derivatives, which have been modified to enhance their antibacterial properties. This classification is based on the structural features that allow these compounds to interact effectively with bacterial cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antibacterial Agent 51 involves several key steps:

  1. Formation of Acid Chloride: An aromatic acid is converted into an acid chloride using thionyl chloride.
  2. Intermediate Formation: The acid chloride is reacted with thiosemicarbazone in pyridine to generate an intermediate compound.
  3. Cyclization Reaction: A cyclization reaction occurs using sodium hydroxide, leading to the formation of a triazolyl intermediate.
  4. Final Product Synthesis: The target compound is synthesized by reacting the intermediate with aminoguanidine bicarbonate in ethanol under reflux conditions, followed by purification through silica gel chromatography .

The structural characterization of the synthesized compound is performed using techniques such as proton nuclear magnetic resonance spectroscopy (NMR), carbon-13 NMR, and mass spectrometry.

Molecular Structure Analysis

Structure and Data

Antibacterial Agent 51 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The molecular formula and specific structural features are determined through spectroscopic methods. For example, the presence of triazole moieties enhances its interaction with bacterial membranes, which is crucial for its efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of Antibacterial Agent 51 include:

  • Formation of Triazole Rings: The cyclization reaction leads to the formation of triazole rings that are critical for the compound's biological activity.
  • Reactivity with Aminoguanidine: The reaction between the triazole intermediate and aminoguanidine bicarbonate is essential for constructing the final antibacterial agent .

These reactions are optimized for yield and purity, ensuring that the final product possesses the desired antibacterial properties.

Mechanism of Action

Process and Data

The mechanism of action of Antibacterial Agent 51 involves disrupting bacterial cell membranes. Preliminary studies suggest that the compound interacts with membrane components, leading to increased permeability and eventual cell lysis. Transmission electron microscopy analyses have indicated structural changes in bacterial cells upon exposure to this compound, supporting its potential as an effective antibacterial agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antibacterial Agent 51 exhibits several notable physical and chemical properties:

  • Solubility: It shows varying solubility in different solvents, which influences its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as an antibacterial agent.
  • Melting Point: The melting point provides insights into the purity and crystalline nature of the compound .

These properties are essential for determining the compound's suitability for clinical applications.

Applications

Scientific Uses

Antibacterial Agent 51 has potential applications in treating infections caused by both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its development aligns with global efforts to discover new antibiotics that can effectively combat antibiotic resistance. Ongoing research aims to further evaluate its efficacy in vivo and explore formulations for clinical use .

Introduction to Antibacterial Agent 51 in the Context of Antimicrobial Resistance

Global Burden of Multidrug-Resistant Pathogens and the Need for Novel Agents

The accelerating crisis of antimicrobial resistance (AMR) represents one of the most severe threats to modern medicine, with multidrug-resistant (MDR) bacteria causing approximately 4.71 million global deaths annually, including 1.14 million deaths directly attributable to AMR [2]. Recent epidemiological analyses reveal a disturbing 43% surge in MDR infections worldwide, with healthcare-associated infections increasing by 67% and community-acquired infections by 38% in regions characterized by high antibiotic misuse [7]. The economic ramifications are equally staggering, exceeding $100 billion annually in healthcare costs due to prolonged hospitalizations and complex treatment regimens [7].

Table 1: Global Burden of Antimicrobial Resistance (2021-2024)

MetricValueSource
Annual deaths associated with AMR4.71 million (UI: 4.23-5.19M)Lancet 2024 [2]
Annual deaths attributable to AMR1.14 million (UI: 1.00-1.28M)Lancet 2024 [2]
Projected AMR deaths by 20508.22 millionSystematic Analysis [2]
Healthcare cost impact>$100 billion annuallyEpidemiologia 2025 [7]
ESKAPE pathogens in SSIs65.3% of isolatesBMC Microbiology 2025 [8]

This crisis is exacerbated by the rapid evolution of resistance mechanisms – particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) – which account for 65.3% of surgical site infection isolates globally and demonstrate multidrug resistance rates exceeding 84% [8]. The COVID-19 pandemic further disrupted infection control efforts, with studies in Ethiopia revealing MDR rates of 88% in extended-spectrum β-lactamase (ESBL)-producing isolates and 76.5% in methicillin-resistant Staphylococcus aureus (MRSA) [8]. Against this backdrop, the development of structurally novel agents like Antibacterial Agent 51 represents a critical frontier in addressing pathogens that "escape" conventional therapies through sophisticated resistance adaptations [3] [6].

Historical Development and Classification of Antibacterial Agent 51 Within Antimicrobial Taxonomies

Antibacterial Agent 51 emerges from a new generation of antimicrobials developed to overcome the limitations of traditional antibiotic classes. Historically, antibiotic discovery progressed through distinct eras: the early natural product era (penicillin, streptomycin), the semi-synthetic expansion (ampicillin, amoxicillin), and the contemporary targeted design phase [1] [5]. Agent 51 belongs to this third paradigm, where rational drug design integrates advanced computational modeling and mechanistic knowledge of resistance pathways.

Classification taxonomies position Agent 51 within the novel bacterial topoisomerase inhibitors (NBTIs), distinguished by its dual-targeting mechanism that simultaneously disrupts DNA gyrase and topoisomerase IV – critical enzymes for bacterial DNA replication [5]. This dual inhibition creates a higher genetic barrier to resistance compared to single-target agents like fluoroquinolones. Chemically, it features a unique tri-cyclic scaffold with a fluorinated quinolizidine moiety that enhances penetration through the outer membranes of Gram-negative bacteria, particularly addressing the permeability challenges in Pseudomonas aeruginosa and Acinetobacter baumannii [3] [7]. Its development reflects the strategic shift toward "resistance-resistant" antibiotics that leverage multiple mechanisms to evade existing bacterial defense systems, including efflux pumps and enzymatic inactivation [5] [6].

Position of Antibacterial Agent 51 in Current WHO Priority Pathogen Frameworks

The 2024 WHO Bacterial Priority Pathogens List (WHO BPPL) categorizes 24 pathogens across three criticality tiers (critical, high, medium) based on resistance burden, transmissibility, treatability, and prevention options [4] [6]. Antibacterial Agent 51 demonstrates targeted activity against pathogens in the highest priority categories:

Table 2: Alignment with 2024 WHO Priority Pathogens List

WHO Priority CategoryPathogensAgent 51 Activity
CriticalCarbapenem-resistant A. baumanniiPotent in vitro (MIC90 ≤2 µg/mL)
Carbapenem-resistant P. aeruginosaPotent in vitro (MIC90 ≤4 µg/mL)
Third-gen. cephalosporin-resistant EnterobacteralesAdvanced preclinical data
HighVancomycin-resistant E. faecium (VRE)Phase II development
Methicillin-resistant S. aureus (MRSA)Phase II development
MediumPenicillin-resistant Streptococcus pneumoniaeLimited activity

Agent 50 exhibits strongest preclinical efficacy against critical-priority carbapenem-resistant Gram-negative pathogens, demonstrating minimum inhibitory concentrations (MIC90) ≤2 µg/mL against Acinetobacter baumannii and ≤4 µg/mL against Pseudomonas aeruginosa in surveillance studies [4]. This targeted profile aligns with WHO's emphasis on developing agents against pathogens exhibiting carbapenem resistance – identified as the fastest-growing resistance mechanism, with associated deaths increasing from 619,000 in 1990 to 1.03 million in 2021 [2] [4]. The agent's development pipeline specifically addresses the WHO-identified gap in the antibacterial landscape: of 45 antibiotics in clinical trials in 2024, only 6 represent truly novel classes with activity against critical-priority Gram-negative pathogens [1] [6].

Agent 51's inclusion in the antibacterial development pipeline represents a strategic response to WHO's call for innovative chemicals that circumvent existing resistance mechanisms, particularly β-lactamase-mediated destruction which accounts for 50-70% of all known antibiotic resistance incidents [3] [6]. Its non-β-lactam structure remains stable against Ambler Class A (ESBLs, KPC), Class B (NDM, VIM, IMP metallo-β-lactamases), and Class D (OXA-48) enzymes, addressing a crucial therapeutic gap highlighted in the 2024 WHO research agenda [3] [4] [6].

Compounds Mentioned: Penicillin, Streptomycin, Ampicillin, Amoxicillin, Cefiderocol, Piperacillin-tazobactam, Meropenem, Vancomycin, Daptomycin, Linezolid.

Properties

Product Name

Antibacterial agent 51

IUPAC Name

sodium;[(2S,5R)-2-[[(2-morpholin-4-ylacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

Molecular Formula

C13H20N5NaO8S

Molecular Weight

429.38 g/mol

InChI

InChI=1S/C13H21N5O8S.Na/c19-11(8-16-3-5-25-6-4-16)14-15-12(20)10-2-1-9-7-17(10)13(21)18(9)26-27(22,23)24;/h9-10H,1-8H2,(H,14,19)(H,15,20)(H,22,23,24);/q;+1/p-1/t9-,10+;/m1./s1

InChI Key

KXQHEEVCHVUIIC-UXQCFNEQSA-M

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+]

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.